molecular formula C18H20N4O3 B15015619 (3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide

(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide

Cat. No.: B15015619
M. Wt: 340.4 g/mol
InChI Key: DKALSMLTKTZJEW-KGENOOAVSA-N
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Description

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a butanamide backbone, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxyphenyl Acetamide: This involves the reaction of 2-methylphenol with acetic anhydride to form 2-(2-methylphenoxy)acetic acid, which is then converted to its acetamide derivative.

    Coupling with Pyridine Derivative: The acetamide derivative is then coupled with a pyridine derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE: Similar structure but with a different position of the pyridine ring.

    (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-4-YL)BUTANAMIDE: Another isomer with the pyridine ring in a different position.

Uniqueness

The uniqueness of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers and other similar compounds.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

(3E)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C18H20N4O3/c1-13-6-3-4-8-16(13)25-12-18(24)22-21-14(2)10-17(23)20-15-7-5-9-19-11-15/h3-9,11H,10,12H2,1-2H3,(H,20,23)(H,22,24)/b21-14+

InChI Key

DKALSMLTKTZJEW-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CN=CC=C2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CN=CC=C2

Origin of Product

United States

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